molecular formula C17H13N5OS B2674251 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1351608-47-3

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B2674251
CAS RN: 1351608-47-3
M. Wt: 335.39
InChI Key: XLRAGQZSHAUCRC-UHFFFAOYSA-N
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Description

Compounds containing the benzo[d]imidazol-2-yl moiety are known for their broad range of biological activities . They are often used as building blocks in the development of new drugs .


Molecular Structure Analysis

The benzo[d]imidazol-2-yl moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Chemical Reactions Analysis

The benzo[d]imidazol-2-yl moiety can participate in various chemical reactions due to its amphoteric nature, meaning it can act as both an acid and a base .


Physical And Chemical Properties Analysis

Benzo[d]imidazol-2-yl derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Potential Applications

The chemical compound has been the subject of various research efforts aiming to explore its synthetic routes and potential applications in scientific research. While direct studies on this exact compound are scarce, research on closely related chemical structures provides insight into the synthetic methodologies and potential applications of compounds with similar moieties.

  • Synthesis and Evaluation for Anticancer Activities : Research has demonstrated the synthesis of novel compounds incorporating the benzimidazole and thiadiazole rings, showing potential as antitumor and antioxidant agents. These studies highlight the versatility of such compounds in drug development, particularly in the search for new anticancer therapies (Hamama et al., 2013).

  • Antimicrobial and Antioxidant Properties : Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial and antioxidant activities. This underscores the potential of such chemical structures in developing new antimicrobial agents and antioxidants (Ansari & Lal, 2009).

  • Tubulin Polymerization Inhibitors : A series of conjugates related to the chemical structure of interest showed considerable cytotoxicity against human cancer cell lines, indicating their potential as tubulin polymerization inhibitors. This suggests possible applications in cancer therapy by disrupting microtubule assembly formation in cancer cells (Mullagiri et al., 2018).

  • Synthesis and Drug Development : The exploration of synthetic routes for compounds with benzimidazole and thiadiazole rings, as seen in studies focusing on the facile synthesis of derivatives, lays the groundwork for future drug development. This includes the potential creation of compounds with enhanced pharmacological profiles (Y. Mabkhot et al., 2010).

  • Heterocyclic Compounds in Pharmacology : The synthesis of nitrogen and sulfur-containing heterocyclic compounds, and their evaluation for pharmacological activities, exemplifies the broad interest in harnessing the potential of such chemical structures in medicinal chemistry. These studies emphasize the importance of heterocyclic chemistry in developing new therapeutic agents (K. Mistry & K. R. Desai, 2006).

Mechanism of Action

The mechanism of action of benzo[d]imidazol-2-yl derivatives can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with benzo[d]imidazol-2-yl derivatives can vary widely depending on their specific structure. It’s important to refer to the relevant safety data sheets for specific compounds .

Future Directions

Benzo[d]imidazol-2-yl derivatives continue to be an important area of research in medicinal chemistry due to their broad range of biological activities . Future research will likely focus on the development of new synthetic routes and the discovery of new bioactive compounds .

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-17(10-5-6-14-15(7-10)21-24-20-14)22-8-11(9-22)16-18-12-3-1-2-4-13(12)19-16/h1-7,11H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRAGQZSHAUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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